molecular formula C20H24N2O3 B269108 2-methyl-N-(3-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)propanamide

2-methyl-N-(3-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)propanamide

Cat. No. B269108
M. Wt: 340.4 g/mol
InChI Key: YYRNNIINBIDEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(3-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)propanamide, also known as MP-10, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective agonist of the μ-opioid receptor, which is a protein that is involved in pain regulation and reward pathways in the brain. MP-10 has shown promise in preclinical studies for the treatment of pain, addiction, and depression.

Mechanism of Action

2-methyl-N-(3-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)propanamide is a selective agonist of the μ-opioid receptor, which is a protein that is involved in pain regulation and reward pathways in the brain. When 2-methyl-N-(3-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)propanamide binds to the μ-opioid receptor, it activates a signaling pathway that leads to the inhibition of pain signals in the brain. This mechanism of action is similar to traditional opioid medications but with a lower risk of addiction and tolerance.
Biochemical and Physiological Effects:
2-methyl-N-(3-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)propanamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce pain, decrease anxiety and depression-like behaviors, and reduce drug-seeking behavior in addiction models. 2-methyl-N-(3-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)propanamide has also been shown to have a lower risk of respiratory depression compared to traditional opioid medications.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methyl-N-(3-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)propanamide in lab experiments is its selectivity for the μ-opioid receptor, which allows for more targeted research on pain regulation and reward pathways in the brain. However, one limitation of using 2-methyl-N-(3-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)propanamide is its synthetic nature, which may limit its translatability to human clinical trials.

Future Directions

There are several future directions for research on 2-methyl-N-(3-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)propanamide. One area of research is the potential use of 2-methyl-N-(3-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)propanamide in combination with other medications for the treatment of pain and addiction. Another area of research is the development of more selective agonists of the μ-opioid receptor based on the structure of 2-methyl-N-(3-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)propanamide. Additionally, more research is needed to determine the safety and efficacy of 2-methyl-N-(3-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)propanamide in human clinical trials.

Synthesis Methods

The synthesis of 2-methyl-N-(3-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)propanamide involves several steps, starting with the reaction of 3-methylphenol with propionyl chloride to form 3-methylphenylpropanoic acid. This acid is then reacted with 2-amino-3-methylbenzoic acid to form the amide intermediate. The final step involves the reaction of the amide intermediate with 3-(2-bromoethyl)phenol to form 2-methyl-N-(3-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)propanamide.

Scientific Research Applications

2-methyl-N-(3-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)propanamide has been extensively studied in preclinical models for its potential therapeutic applications. One of the most promising areas of research is its use in the treatment of pain. 2-methyl-N-(3-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)propanamide has been shown to be effective in reducing pain in animal models of acute and chronic pain. It has also been shown to have a lower risk of addiction and tolerance compared to traditional opioid medications.

properties

Product Name

2-methyl-N-(3-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)propanamide

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

2-methyl-N-[3-[2-(3-methylphenoxy)propanoylamino]phenyl]propanamide

InChI

InChI=1S/C20H24N2O3/c1-13(2)19(23)21-16-8-6-9-17(12-16)22-20(24)15(4)25-18-10-5-7-14(3)11-18/h5-13,15H,1-4H3,(H,21,23)(H,22,24)

InChI Key

YYRNNIINBIDEKG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=CC(=C2)NC(=O)C(C)C

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=CC(=C2)NC(=O)C(C)C

Origin of Product

United States

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